ETHYL 5-AMINO-1-(2-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE
Overview
Description
Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyano-3-(2-bromophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.
Major Products:
Substitution: Products with different substituents at the 2-position.
Reduction: Ethyl 5-amino-1-(2-aminophenyl)-4-cyanopyrazole-3-carboxylate.
Oxidation: Ethyl 5-nitro-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and cyano groups can enhance its binding affinity to these targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Ethyl 5-amino-1-(2-chlorophenyl)-4-cyanopyrazole-3-carboxylate
- Ethyl 5-amino-1-(2-fluorophenyl)-4-cyanopyrazole-3-carboxylate
- Ethyl 5-amino-1-(2-iodophenyl)-4-cyanopyrazole-3-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom in ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine is larger and more polarizable, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNLYKYVWSFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674835 | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150163-97-5 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-bromophenyl)-4-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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